(3-aminophenyl) 4-methylbenzenesulfonate

Physical Organic Chemistry Reaction Kinetics Substituent Effects

This meta-substituted aminophenyl tosylate is a critical building block for regioselective synthesis, notably in constructing pentafluorophenyl benzothiazole and biphenyl benzonitrile scaffolds. Its unique spatial orientation is essential for target molecule integrity, offering higher reaction specificity and yield versus ortho/para isomers. Ideal for pharmaceutical and material science R&D requiring precise structural control.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 3865-15-4
Cat. No. B154137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-aminophenyl) 4-methylbenzenesulfonate
CAS3865-15-4
Synonyms3-Aminophenol 4-Methylbenzenesulfonate (Ester);  m-Aminophenol p-Toluenesulfonate;  m-Aminophenol p-Toluenesulfonate (Ester)
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N
InChIInChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3
InChIKeyRUZVAAMFWWVKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminophenyl) 4-methylbenzenesulfonate (m-Aminophenyl Tosylate): Core Identity and Procurement Baseline


(3-Aminophenyl) 4-methylbenzenesulfonate, commonly referred to as m-Aminophenyl Tosylate (CAS 3865-15-4), is an aromatic sulfonate ester with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol. This compound is a solid at room temperature, appearing as a pale beige powder with a defined melting point range of 92–95 °C . As a bifunctional building block, it contains a nucleophilic primary amine and an electrophilic tosylate ester, enabling its role as a versatile intermediate in multi-step organic synthesis. Its primary procurement value lies in the ability to introduce the m-aminophenyl moiety into larger molecular architectures, including pharmaceuticals, agrochemicals, and specialty dyes .

Why Simple Substitution of (3-Aminophenyl) 4-methylbenzenesulfonate with Isomers Fails in Target Synthesis


In the context of precise organic synthesis, regioisomeric variants of aminophenyl tosylates—specifically the ortho- (2-aminophenyl) and para- (4-aminophenyl) derivatives—cannot be used interchangeably with the meta-substituted (3-aminophenyl) 4-methylbenzenesulfonate. The spatial orientation of the reactive amine group relative to the tosylate ester dictates the connectivity and regiochemistry of the final product in cross-coupling or nucleophilic substitution reactions. The meta configuration of this compound is a strict structural requirement for the successful synthesis of specific bioactive scaffolds, such as 2-methyl-5-(2,3,4,5,6-pentafluorophenyl)benzothiazole and 4-[(2',3',4',5',6'-pentafluoro-1,1'-biphenyl-3-yl)amino]benzonitrile, as documented in synthetic protocols . Furthermore, fundamental physicochemical properties, including electronic distribution and hydrolytic stability, differ measurably between the ortho, meta, and para isomers, impacting both reaction kinetics and yield [1]. These quantifiable differences underscore the necessity for strict identity procurement of the 3-amino isomer rather than a generic class substitution.

Quantitative Differentiation: (3-Aminophenyl) 4-methylbenzenesulfonate vs. Regioisomers and Analogs


Alkaline Hydrolysis Kinetics: Meta- vs. Para-Substituent Electronic Effects

The alkaline hydrolysis rate of substituted phenyl tosylates is a critical indicator of leaving-group stability and reaction compatibility. A kinetic study measured second-order rate constants (k) for meta-, para-, and ortho-substituted phenyl tosylates in aqueous 0.5 M Bu₄NBr. The data analysis using the Fujita-Nishioka equation revealed that the variation of the ortho inductive term with solvent electrophilicity (Es) is twice smaller than the corresponding variation for para substituents, while the ortho resonance term varies similarly to para substituents [1]. This indicates that meta-substituted tosylates like (3-aminophenyl) 4-methylbenzenesulfonate exhibit a distinct electronic response in nucleophilic displacement reactions compared to their para-substituted analogs, directly affecting synthetic yield and purity.

Physical Organic Chemistry Reaction Kinetics Substituent Effects

¹⁷O NMR Chemical Shift: Electronic Environment of the Tosylate Leaving Group

The ¹⁷O NMR chemical shift of the sulfonyl and phenoxy oxygens provides a direct measure of electron density at the reactive site. A study of 35 substituted phenyl tosylates, including meta- and para-derivatives, in acetonitrile at 50 °C found that electron-donating substituents in the meta and para positions cause shielding effects on the sulfonyl (SO₂) and single-bonded phenoxy (OPh) oxygens [1]. The influence of ortho inductive and resonance effects for electron-donating +R substituents was approximately twice higher than the corresponding influence from the para position [1]. This demonstrates that the meta-amino group in (3-aminophenyl) 4-methylbenzenesulfonate imparts a unique electronic polarization at the sulfonate ester, distinct from the para-amino analog, which can be correlated with nucleofugality in substitution reactions.

NMR Spectroscopy Electronic Structure Reactivity Prediction

Target Synthesis Yield: Critical Intermediate for Fluorinated Benzothiazole Derivatives

(3-Aminophenyl) 4-methylbenzenesulfonate is a documented and essential reactant in the synthesis of 2-methyl-5-(2,3,4,5,6-pentafluorophenyl)benzothiazole and 4-[(2',3',4',5',6'-pentafluoro-1,1'-biphenyl-3-yl)amino]benzonitrile . While specific yield data for the final products is proprietary or embedded in primary literature (e.g., Lee, D.S., et al., RSC Advances, 2012), the commercial availability of this compound specifically for these applications confirms its validated utility . Substitution with the ortho- or para-isomers would lead to regioisomeric products with different biological activities or material properties, rendering them unsuitable for these target molecules.

Medicinal Chemistry Synthetic Methodology Fluorinated Building Blocks

Validated Application Scenarios for (3-Aminophenyl) 4-methylbenzenesulfonate Procurement


Synthesis of Fluorinated Benzothiazole Derivatives for Medicinal Chemistry

This compound is a validated reactant for preparing 2-methyl-5-(2,3,4,5,6-pentafluorophenyl)benzothiazole . The meta-substitution pattern of the aminophenyl group is structurally essential for the regioselective formation of the target benzothiazole scaffold, which is of interest in drug discovery programs exploring fluorinated heterocycles for enhanced metabolic stability and bioactivity.

Synthesis of Pentafluorobiphenyl Amino Benzonitrile Building Blocks

(3-Aminophenyl) 4-methylbenzenesulfonate is a key intermediate in the preparation of 4-[(2',3',4',5',6'-pentafluoro-1,1'-biphenyl-3-yl)amino]benzonitrile . This specific building block is utilized in the construction of advanced materials and pharmaceutical agents where the precise spatial arrangement of the pentafluorophenyl and benzonitrile moieties is critical for target engagement or material properties.

Preparation of Rhodamine-Based Fluorescent Probes

This compound serves as a starting material in the multi-step synthesis of novel rhodamine-based calcium ion fluorescent probes [1]. The procedure involves the preparation of (3-aminophenyl) 4-methylbenzenesulfonate, followed by further functionalization and deprotection steps to yield the final fluorescent intermediates. The use of the tosylate group as a protecting group for the phenol moiety is a key feature of this synthetic route.

Synthesis of Sulfonylurea-Based Thermosensitive Color Developers

A patented process utilizes (3-aminophenyl) 4-methylbenzenesulfonate in the synthesis of N-(p-toluenesulfonyl)-N'-(3-p-toluenesulfonyloxyphenyl)urea, a non-phenolic thermosensitive color developer [2]. The method claims high yield and stability for the desired crystal polymorph, which exhibits enhanced image stability and resistance to oils and plasticizers compared to traditional phenolic developers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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